二磺酰胺

描述

Synthesis Analysis

The synthesis of Disulfamide derivatives involves various chemical strategies, including Sulfur(vi)-Fluoride Exchange (SuFEx) click chemistry for the preparation of unsymmetrical sulfamides and polysulfamides, showcasing their utility in non-covalent dynamic networks and materials science due to their hydrogen-bond donor and acceptor properties (Kulow et al., 2020). The synthesis of N-Aminosulfamide peptide mimics also illustrates the versatility of Disulfamide compounds in creating peptidomimetics through the alkylation of aza-sulfurylglycinyl peptides (Turcotte et al., 2012).

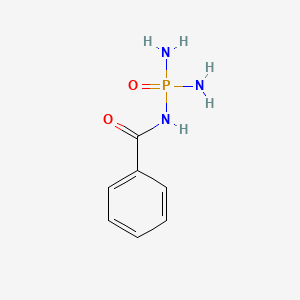

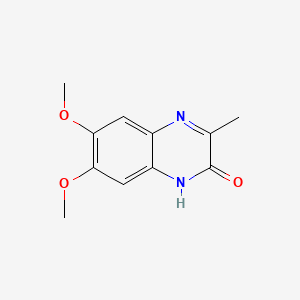

Molecular Structure Analysis

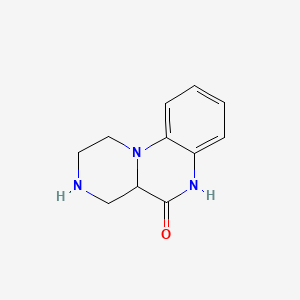

The molecular structure of Disulfamide derivatives has been explored through various analytical techniques. For example, the study of the structure of besulpamide and related compounds using X-ray crystallography and NMR spectroscopy provided insights into the molecular conformations and tautomerism of Disulfamide derivatives (Frigola, 1989).

Chemical Reactions and Properties

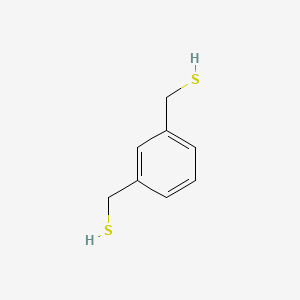

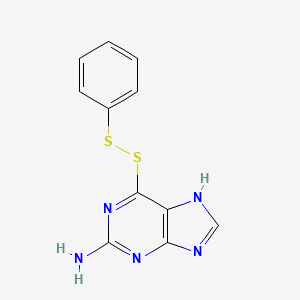

Disulfamide compounds participate in a range of chemical reactions, with their reactivity being significantly influenced by their structure and environment. For instance, the kinetics and mechanisms of thiol-disulfide exchange reactions vary widely among Disulfamide derivatives, affecting their stability and reactivity in biological and synthetic contexts (Nagy, 2013).

Physical Properties Analysis

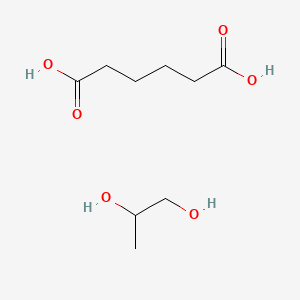

The physical properties of Disulfamide compounds, such as thermal stability and glass transition temperatures, can be tailored through synthetic modifications. Polysulfamides derived from SuFEx click chemistry exhibit high thermal stability and tunable glass transition temperatures, demonstrating the potential of Disulfamide derivatives in materials science applications (Kulow et al., 2020).

Chemical Properties Analysis

The chemical properties of Disulfamide derivatives, including their role as hydrogen-bond donors and acceptors, significantly contribute to their application in various fields, such as medicinal chemistry and anion-binding catalysis. The synthesis and properties of Disulfamide compounds, such as disulfides and polysulfamides, highlight their versatile chemical nature and potential for innovative applications (Kulow et al., 2020).

科学研究应用

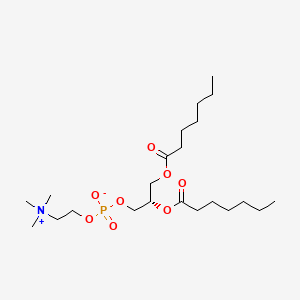

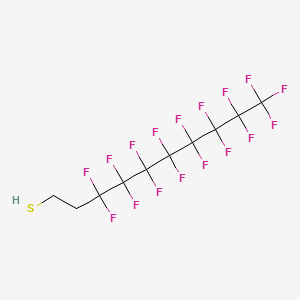

生物材料分析:二磺酰胺已被证明可用于测定生物材料中的巯基 (Ellman,1959).

药物化学和催化:二磺酰胺所属的 N,N'-二取代磺酰胺类已用于药物化学和阴离子结合催化中。然而,由于缺乏获得不对称磺酰胺的一般合成方法,它们的利用仍然很边缘 (Kulow 等,2020).

不对称催化:与二磺酰胺密切相关的二磺酰亚胺已成为强大的催化剂,特别是在路易斯酸有机催化中 (Gemmeren 等,2014).

核酸研究:二硫键合是二磺酰胺化学中的关键组成部分,在 DNA 和 RNA 的结构研究及其与其他大分子相互作用中起着至关重要的作用 (Stasinska 等,2019).

酒精依赖治疗:二硫仑已在临床试验中用于确定其作为可卡因依赖和酗酒治疗的疗效。它显示出不同的有效性,特别是在监督其摄入时 (McCance-Katz 等,1998), (Skinner 等,2014).

遗传毒性研究:二硫仑已被研究其遗传毒性潜力,特别是其诱导小鼠骨髓和精原细胞中姐妹染色单体交换的能力 (Madrigal-Bujaidar 等,1999).

癌症治疗研究:二硫仑的代谢物已证明具有作为癌症治疗剂的潜力,特别是当与其他药物(如金诺芬)联合使用时。已显示它们诱导癌细胞中的氧化应激,导致细胞凋亡 (Brüning & Kast,2014).

作用机制

Target of Action

Disulfamide, also known as Disulphamide or Disulfiram, primarily targets the enzyme aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol by catalyzing the conversion of acetaldehyde, a toxic byproduct of alcohol metabolism, into non-toxic acetic acid . Disulfamide’s interaction with ALDH is central to its therapeutic use in treating alcohol addiction .

Mode of Action

Disulfamide acts by irreversibly inhibiting the activity of ALDH . This inhibition blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism . When alcohol is ingested after administration of disulfamide, blood acetaldehyde concentrations increase, leading to a series of highly unpleasant symptoms referred to as the disulfiram-alcohol reaction .

Biochemical Pathways

The primary biochemical pathway affected by disulfamide is the alcohol metabolism pathway . By inhibiting ALDH, disulfamide prevents the conversion of acetaldehyde to acetic acid, causing an accumulation of acetaldehyde in the blood . This accumulation disrupts the normal metabolic pathway of alcohol, leading to the aforementioned disulfiram-alcohol reaction .

Pharmacokinetics

The pharmacokinetics of disulfamide involve its absorption, distribution, metabolism, and excretion (ADME) properties . After oral administration, disulfamide is rapidly absorbed from the gastrointestinal tract. It is widely distributed throughout the body and is metabolized in the liver. The metabolites of disulfamide are excreted primarily in the urine . These ADME properties impact the bioavailability of disulfamide, influencing its therapeutic effectiveness.

Result of Action

The molecular effect of disulfamide’s action is the inhibition of ALDH , leading to an accumulation of acetaldehyde in the blood . On a cellular level, this results in a series of reactions including flushing, systemic vasodilation, respiratory difficulties, nausea, and hypotension, collectively known as the disulfiram-alcohol reaction . This reaction serves as a deterrent against alcohol consumption.

Action Environment

Environmental factors can influence the action, efficacy, and stability of disulfamide. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of disulfamide . For instance, certain medications may interact with disulfamide, altering its effectiveness. Additionally, individual variations in metabolism and liver function can also influence the drug’s action and efficacy .

属性

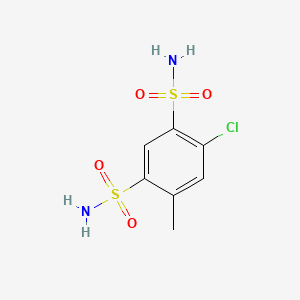

IUPAC Name |

4-chloro-6-methylbenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKEIREOSXLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217408 | |

| Record name | Disulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

671-88-5 | |

| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

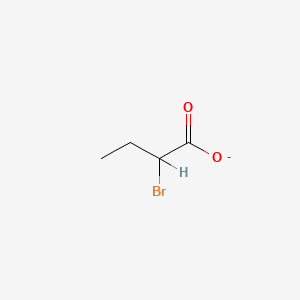

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-Hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B1202234.png)